REACTION_SMILES
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[CH3:11][O:12][C:13]([O:14][CH3:15])([O:16][CH3:17])[CH2:18][CH2:19][CH3:20].[CH3:1][c:2]1[c:3]([C:7](=[O:8])[NH:9][NH2:10])[n:4][cH:5][nH:6]1.[CH3:21][CH2:22][OH:23]>>[CH3:1][c:2]1[c:3]([C:7]([OH:8])=[O:12])[n:4][cH:5][nH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(OC)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]cnc1C(=O)NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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Cc1[nH]cnc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |